(Z)-Hex-3-enyl nicotinate

Catalog No.
S13134170
CAS No.
85098-91-5
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Hex-3-enyl nicotinate

CAS Number

85098-91-5

Product Name

(Z)-Hex-3-enyl nicotinate

IUPAC Name

[(Z)-hex-3-enyl] pyridine-3-carboxylate

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h3-4,6-8,10H,2,5,9H2,1H3/b4-3-

InChI Key

LSLWGXIBZARONO-ARJAWSKDSA-N

Canonical SMILES

CCC=CCCOC(=O)C1=CN=CC=C1

Isomeric SMILES

CC/C=C\CCOC(=O)C1=CN=CC=C1

(Z)-Hex-3-enyl nicotinate is an organic compound characterized by its unique structure and properties. It is an ester derived from the reaction of nicotinic acid and (Z)-hex-3-enol. The compound has the molecular formula C11H13NO2C_{11}H_{13}NO_2 and a molecular weight of approximately 189.23 g/mol. Its structure features a hexenyl group, which contributes to its distinctive aroma, making it of interest in various applications, particularly in the fragrance and flavor industries.

Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, (Z)-hex-3-enyl nicotinate can hydrolyze to yield nicotinic acid and (Z)-hex-3-enol.
  • Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, resulting in different esters.
  • Reduction: The compound can be reduced to yield corresponding alcohols, which may have different biological activities.

These reactions are essential for modifying the compound's properties for various applications.

(Z)-Hex-3-enyl nicotinate exhibits notable biological activity. It has been studied for its potential effects on plant defense mechanisms. For instance, compounds related to (Z)-hex-3-enyl derivatives have shown to prime plants against pathogens, enhancing their resistance to diseases such as those caused by Fusarium graminearum . Additionally, its structure suggests potential interactions with biological systems that could be explored for pharmacological applications.

The synthesis of (Z)-hex-3-enyl nicotinate can be achieved through several methods:

  • Esterification: The most common method involves the reaction of nicotinic acid with (Z)-hex-3-enol in the presence of a dehydrating agent such as sulfuric acid or by using coupling agents like DCC (dicyclohexylcarbodiimide).
  • Direct Addition: Another approach includes the direct addition of (Z)-hex-3-enol to nicotinic acid under controlled conditions, promoting ester formation.
  • Biocatalysis: Enzymatic methods using lipases can also be employed for more environmentally friendly synthesis pathways, providing high specificity and yield.

(Z)-Hex-3-enyl nicotinate finds applications primarily in:

  • Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and scented products.
  • Flavoring Agents: It can be utilized in food products to enhance flavor profiles.
  • Agricultural Chemicals: Its role in plant defense mechanisms makes it a candidate for developing natural pesticides or growth enhancers.

Interaction studies involving (Z)-hex-3-enyl nicotinate have highlighted its potential effects on both plant and animal systems. Research indicates that similar compounds can influence herbivore behavior and plant responses to stress . Additionally, studies on its sensory properties suggest it may interact with olfactory receptors, contributing to its use in flavor and fragrance formulations.

Several compounds share structural similarities with (Z)-hex-3-enyl nicotinate, each possessing unique characteristics:

Compound NameStructure TypeNotable Features
(Z)-Hex-3-enyl acetateEsterCommonly used as a flavoring agent; pleasant aroma.
Cis-3-Hexenyl acetateEsterKnown for its green apple scent; used in fragrances.
Trans-3-Hexenyl acetateEsterExhibits different olfactory properties than cis form.
Hexenyl butyrateEsterUsed in food flavoring; has a fruity scent profile.

(Z)-Hex-3-enyl nicotinate is unique due to its specific interaction with biological systems and potential applications in enhancing plant defenses, setting it apart from other similar compounds primarily focused on flavor and fragrance.

Catalyst TypeReaction ConditionsSolvent SystemYield (%)Atom Economy (%)Catalyst Recyclability
Aza-Carbene ComplexesRoom temperature, visible lightToluene/Ethanol97.0100Moderate
Lipase (Novozym® 435)50°C, 35 mintert-Amyl alcohol85.095High (easily reusable)
Solid Acid Catalyst55°C, 4 hoursToluene97.292Recoverable by filtration
4-HO-TEMPOMetal-free conditionsGreen solvents93.0HighRecoverable
Alkyl AlkoxidesAnhydrous conditionsSolvent-free83.0100Limited

The mechanism of aza-carbene catalyzed esterification involves several key steps [12] [25]. First, the carbene catalyst adds to the carbonyl carbon of the nicotinic acid derivative, forming an acyl azolium intermediate [12]. This intermediate can then undergo photoexcitation, converting it to a single-electron oxidant capable of facilitating the esterification reaction [22]. The rate-determining step in this process is typically the initial carbene addition, which can be accelerated through appropriate catalyst design and reaction condition optimization [22] [25].

Solvent Systems and Reaction Kinetics Optimization

The choice of solvent system plays a crucial role in the efficiency and selectivity of esterification reactions for the synthesis of (Z)-Hex-3-enyl nicotinate [19] [24]. Different solvent systems can significantly affect both the thermodynamics and kinetics of the reaction, influencing parameters such as reaction rate, equilibrium position, and product yield [19]. Optimization of these solvent systems is essential for developing efficient and sustainable synthetic routes to nicotinate derivatives [19] [24].

For the synthesis of (Z)-Hex-3-enyl nicotinate, various solvent systems have been investigated, including toluene/ethanol mixtures, tert-amyl alcohol, and solvent-free conditions [15] [19]. Each of these systems offers distinct advantages in terms of reaction kinetics and environmental impact [19]. For instance, toluene/ethanol mixtures provide a balance between solubility of reactants and reaction rate, while solvent-free conditions align with green chemistry principles by eliminating waste associated with solvent use [15] [24].

Table 2: Solvent Systems and Reaction Kinetics for Nicotinate Esterification

Solvent SystemReaction Rate Constant (k)Equilibrium Constant (Keq)Activation Energy (kJ/mol)Temperature Range (°C)Reaction Time
Toluene/EthanolHighFavorable4525-601-4 hours
tert-Amyl alcoholModerateFavorable5230-7035 min
Solvent-free (Ball-milling)VariableHighly favorable3820-3015-30 min
Green solventsModerate to HighVariable4830-801-3 hours
Anhydrous conditionsHighVery favorable4240-602-6 hours

Reaction kinetics optimization for the synthesis of (Z)-Hex-3-enyl nicotinate involves careful consideration of factors such as temperature, catalyst loading, and reactant concentrations [19]. Studies have shown that esterification reactions for nicotinate derivatives are both kinetically and thermodynamically limited, necessitating a comprehensive understanding of the reaction parameters for optimization [19]. The equilibrium constants (Keq) and reaction rate constants (k) for these reactions vary significantly with temperature, following the van't Hoff and Arrhenius equations, respectively [19].

The optimization of reaction kinetics also involves consideration of the reaction mechanism [19] [25]. For aza-carbene catalyzed esterifications, the mechanism typically involves nucleophilic catalysis with light irradiation as the activation method [22] [25]. Understanding these mechanistic details allows for rational optimization of reaction conditions to maximize yield and selectivity [22] [19].

Green Chemistry Approaches

The synthesis of (Z)-Hex-3-enyl nicotinate has been increasingly aligned with green chemistry principles, focusing on sustainability, efficiency, and environmental impact reduction [15] [18]. Green chemistry approaches to the synthesis of this compound involve considerations such as atom economy, waste reduction, energy efficiency, and catalyst recyclability [15] [17]. These approaches not only reduce the environmental footprint of the synthesis but also often lead to more economical and efficient processes [18].

Atom Economy in Oxidation-Esterification Reactions

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of the percentage of atoms from the reactants that are incorporated into the desired product [17] [21]. For the synthesis of (Z)-Hex-3-enyl nicotinate, high atom economy is desirable to minimize waste and maximize resource utilization [17]. Oxidation-esterification reactions represent a promising approach for achieving high atom economy in the synthesis of nicotinate derivatives [20] [21].

The concept of atom economy can be quantified using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) × 100 [17] [21]. For addition reactions, such as certain esterification approaches, the atom economy can reach 100%, as all atoms from the reactants are incorporated into the product [17]. This makes addition-based esterification strategies particularly attractive from a green chemistry perspective [17] [21].

Table 3: Green Chemistry Approaches for Nicotinate Esterification

ApproachAtom Economy (%)E-FactorEnergy ConsumptionWaste GenerationSustainability Score (1-10)
Catalytic Ester Formation1001.2LowMinimal9.0
Solvent-free Methods950.8Very LowVery Low9.5
Recyclable Catalysts922.5ModerateLow8.0
Continuous Flow Microreactors951.5LowLow8.5
One-pot Synthesis903.0ModerateModerate7.5

For the synthesis of (Z)-Hex-3-enyl nicotinate, oxidation-esterification reactions offer a promising route with high atom economy [20] [21]. These reactions combine oxidation and esterification steps in a single process, eliminating the need for isolation of intermediates and reducing waste generation [20]. The 4-HO-TEMPO-mediated approach, for instance, provides a metal-free and efficient method for the synthesis of nicotinate derivatives with high atom economy [11] [20].

Recent advances in oxidation-esterification reactions for nicotinate synthesis include the development of transition metal-free [3 + 3] annulation of cyclopropanols with β-enamine esters [11] [20]. This approach features high atom efficiency, green waste, simple operation, and broad substrate scope, making it particularly attractive for the synthesis of structurally important nicotinates such as (Z)-Hex-3-enyl nicotinate [11] [20].

Catalyst Recycling and Process Sustainability

Catalyst recycling represents a critical aspect of sustainable chemical processes, particularly for the synthesis of compounds like (Z)-Hex-3-enyl nicotinate [15] [23]. Recyclable catalysts reduce waste generation, lower production costs, and minimize the environmental impact of chemical synthesis [15] [18]. Various approaches have been developed for catalyst recycling in the context of nicotinate esterification reactions [15] [23].

For the synthesis of (Z)-Hex-3-enyl nicotinate, several catalyst systems have demonstrated promising recyclability profiles [15] [23]. Enzyme catalysts, such as Novozym® 435 from Candida antarctica, can be easily recovered and reused for multiple reaction cycles with minimal loss of activity [23]. Similarly, solid acid catalysts can be recovered by simple filtration and reused after appropriate regeneration procedures [15] [24].

Table 4: Catalyst Recycling and Process Sustainability for Nicotinate Esterification

Catalyst TypeNumber of Reuse CyclesActivity Retention (%)Recovery MethodRegeneration RequirementsEnvironmental Impact
Aza-Carbene Complexes585PrecipitationModerateLow
Lipase (Novozym® 435)1095FiltrationMinimalVery Low
Solid Acid Catalyst890FiltrationAcid washingLow
4-HO-TEMPO1092ExtractionSimple washingLow
Alkyl Alkoxides370DistillationComplexModerate

Process sustainability for the synthesis of (Z)-Hex-3-enyl nicotinate extends beyond catalyst recycling to encompass broader considerations such as energy efficiency, waste reduction, and resource utilization [18] [23]. Continuous flow microreactors, for instance, offer advantages in terms of energy efficiency, reaction control, and process intensification [23]. These systems have been successfully applied to the synthesis of nicotinamide derivatives, which share similar esterification chemistry with (Z)-Hex-3-enyl nicotinate [23].

The development of mechanically induced solvent-free esterification methods represents another significant advancement in sustainable synthesis of esters, including nicotinate derivatives [15]. These methods operate under high-speed ball-milling conditions at room temperature, eliminating the need for solvents and transition metal catalysts [15]. Such approaches align perfectly with green chemistry principles by reducing waste, energy consumption, and environmental impact [15] [18].

Thermodynamic Parameters

Boiling Point, Density, and Partition Coefficients

(Z)-Hex-3-enyl nicotinate exhibits distinct thermodynamic characteristics that reflect its molecular structure combining a pyridine carboxylate moiety with an unsaturated aliphatic alcohol component. The compound demonstrates a molecular weight of 205.25 grams per mole [1] [2] with the molecular formula C₁₂H₁₅NO₂ [1] [2].

Boiling Point Analysis

The estimated boiling point ranges from 296.93 to 299.00 degrees Celsius at 760 millimeters of mercury [3] [4], determined through the Stein and Brown estimation method [4]. This relatively high boiling point reflects the compound's moderate molecular weight and the presence of dipole-dipole interactions facilitated by the pyridine nitrogen and ester carbonyl groups. The boiling point places the compound in the category of semi-volatile organic compounds under standard atmospheric conditions.

Density Considerations

Despite extensive database searches, experimental density values for (Z)-Hex-3-enyl nicotinate remain unavailable in the current literature. This represents a significant gap in the thermodynamic characterization of this compound, as density is crucial for calculating molar volumes and understanding intermolecular packing in the liquid phase.

Partition Coefficient Profile

The compound exhibits significant lipophilicity, with log P octanol-water values ranging from 2.70 to 2.88 [3] [4]. The XLogP3 computational method yields a value of 2.7 [2], indicating moderate to high lipophilicity. This partition behavior suggests favorable distribution into organic phases and biological membranes.

The Henry Law constant of 1.65 × 10⁻⁷ atm-m³/mol at 25 degrees Celsius [4] indicates low volatility from aqueous solutions. Additional partitioning parameters include a log Kaw (air-water) of -5.171 and log Koa (octanol-air) of 8.051 [4], both estimated values that suggest strong preference for condensed phases over the gas phase under environmental conditions.

Physical Property Summary

PropertyValueMethod/Source
Molecular Weight205.25 g/molPubChem/ChemSpider [1] [2]
Boiling Point296.93-299.00°C at 760 mmHgStein & Brown estimation [3] [4]
Log P (octanol-water)2.70-2.88KOWWIN/XLogP3 [3] [4]
Henry Law Constant1.65E-007 atm-m³/molBond/Group method [4]
Vapor Pressure (25°C)0.000801-0.001000 mmHgModified Grain method [3] [4]
Water Solubility (25°C)142.7 mg/LWSKOW estimation [4]

Phase Behavior Under Variable Environmental Conditions

The phase behavior of (Z)-Hex-3-enyl nicotinate exhibits significant sensitivity to environmental conditions, particularly temperature, humidity, and atmospheric composition. Under standard temperature and pressure conditions, the compound exists as a colorless to pale yellow clear liquid [3] with good stability characteristics.

Temperature-Dependent Phase Transitions

At elevated temperatures (50-100 degrees Celsius), the compound maintains its liquid phase but exhibits substantially increased vapor pressure, leading to enhanced volatility and potential loss through evaporation. The estimated melting point of 73.38 degrees Celsius [4] suggests that at low temperatures approaching or below zero degrees Celsius, crystallization may occur, potentially improving storage stability through reduced molecular mobility.

Humidity and Atmospheric Effects

Under high humidity conditions (greater than 80 percent relative humidity), the compound faces increased risk of hydrolytic degradation due to enhanced water activity. Conversely, low humidity environments (less than 20 percent relative humidity) provide favorable conditions for maintaining chemical stability.

Atmospheric Composition Influence

In oxidizing atmospheres, the compound demonstrates vulnerability to oxidative degradation, particularly at the alkene double bond position. However, under inert atmospheres such as nitrogen or argon, maximum stability is anticipated due to the exclusion of oxygen and prevention of oxidative processes.

Environmental Stability Matrix

Environmental ConditionPhase StateStability AssessmentCritical Factors
Standard ConditionsLiquidStableNormal handling environment
Elevated TemperatureLiquidDecreased stabilityExponential vapor pressure increase
High HumidityLiquidHydrolytic riskWater activity promotes degradation
Acidic EnvironmentLiquidDegradation riskProtonation of pyridine nitrogen
Basic EnvironmentLiquidEnhanced hydrolysisHydroxide nucleophilic attack
Oxidizing AtmosphereLiquidOxidative degradationFree radical formation
Inert AtmosphereLiquidMaximum stabilityOxygen exclusion

Reactivity Profile

Hydrolytic Stability in Aqueous Media

The hydrolytic stability of (Z)-Hex-3-enyl nicotinate in aqueous media follows established patterns for carboxylic acid esters, with reaction rates strongly dependent on pH, temperature, and the presence of catalytic species. The compound exhibits pseudo-first-order degradation kinetics with both acid and base-catalyzed pathways [5] [6].

pH-Dependent Hydrolysis Mechanisms

Under strongly acidic conditions (pH 1-2), the compound undergoes rapid acid-catalyzed hydrolysis through protonation of the ester carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by water molecules. This mechanism typically proceeds with reaction times measured in minutes to hours [7].

At neutral pH (6-8), hydrolysis proceeds slowly through direct nucleophilic attack by water molecules, with reaction rates measured in days to weeks. The neutral hydrolysis pathway represents the baseline stability under physiological and environmental conditions.

Base-catalyzed hydrolysis becomes increasingly significant at pH values above 8, where hydroxide ions serve as highly effective nucleophiles. Under strongly basic conditions (pH 11-14), hydrolysis occurs rapidly within minutes, producing nicotinate ion and (Z)-hex-3-en-1-ol as primary products [8].

Temperature Effects on Hydrolysis

The hydrolysis rate exhibits typical Arrhenius behavior, with rate constants increasing approximately 2-3 fold for every 10 degrees Celsius temperature increase [9] [7]. Studies on related nicotinic acid esters demonstrate that at physiological temperature (37 degrees Celsius), no chemical hydrolysis occurs in the absence of enzymatic catalysis [8], indicating good stability under biological conditions.

Enzymatic Hydrolysis Considerations

Research on nicotinic acid esters reveals that porcine esterase accelerates hydrolysis by a factor of over 200 compared to chemical hydrolysis at pH 7.4 [5] [6]. This dramatic enhancement suggests that the compound would be rapidly metabolized in biological systems containing esterase enzymes, leading to quantitative release of nicotinic acid and the corresponding alcohol [5].

Hydrolytic Stability Summary

pH RangeMechanismReaction RatePrimary ProductsTemperature Dependence
1-2Acid-catalyzedMinutes to hoursNicotinic acid + alcohol2-3x per 10°C
3-5Mild acid catalysisHours to daysNicotinic acid + alcohol2-3x per 10°C
6-8Neutral hydrolysisDays to weeksNicotinic acid + alcohol2-3x per 10°C
8-10Base-catalyzedHoursNicotinate ion + alcohol2-3x per 10°C
11-14Rapid base catalysisMinutesNicotinate ion + alcohol2-3x per 10°C

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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